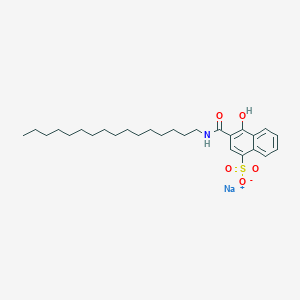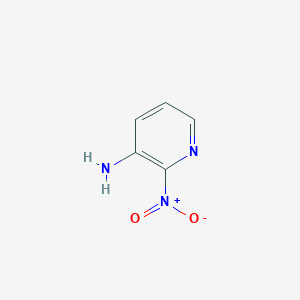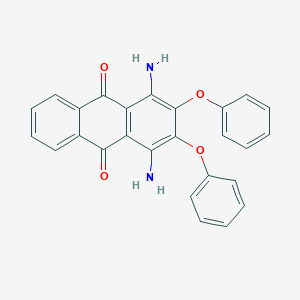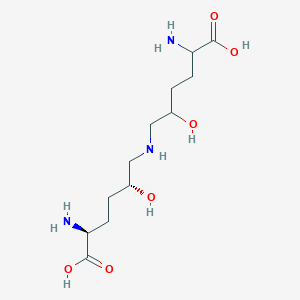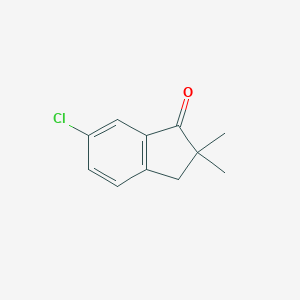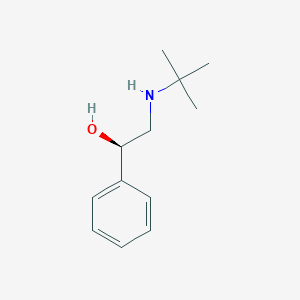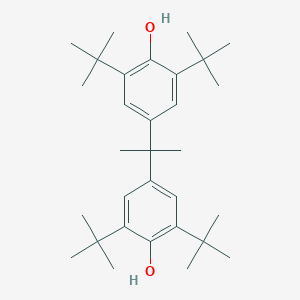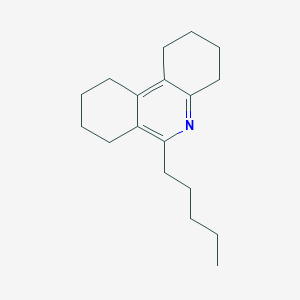
Tantalum trialuminide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, compound with tantalum (3:1), also known as tantalum aluminide, is a chemical compound consisting of aluminum and tantalum in a 3:1 ratio. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is typically used in high-temperature environments due to its excellent thermal stability and resistance to oxidation.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of aluminum, compound with tantalum (3:1), can be achieved through various synthetic routes. One common method involves the reduction of tantalum pentachloride (TaCl5) with aluminum powder in a high-temperature environment. The reaction typically occurs in an inert atmosphere to prevent oxidation:
3Al+TaCl5→Al3Ta+3AlCl3
Another method involves the direct combination of aluminum and tantalum powders at high temperatures, often in a vacuum or inert gas environment to prevent contamination:
3Al+Ta→Al3Ta
Industrial Production Methods
Industrial production of aluminum, compound with tantalum (3:1), often involves the use of advanced metallurgical techniques such as powder metallurgy. This method includes mixing aluminum and tantalum powders, compacting them into a desired shape, and then sintering at high temperatures to form a solid compound. The process ensures uniform distribution of the elements and enhances the material’s mechanical properties.
化学反応の分析
Types of Reactions
Aluminum, compound with tantalum (3:1), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to high temperatures in the presence of oxygen, the compound forms a protective oxide layer, which enhances its resistance to further oxidation.
Reduction: The compound can be reduced back to its elemental forms under specific conditions, such as in the presence of strong reducing agents like hydrogen gas.
Substitution: In certain chemical environments, aluminum in the compound can be substituted by other metals, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures (above 1000°C) in an oxygen-rich environment.
Reduction: Requires strong reducing agents like hydrogen gas or lithium aluminum hydride (LiAlH4) at elevated temperatures.
Substitution: Can be achieved using metal halides or other reactive metal compounds in a controlled environment.
Major Products Formed
Oxidation: Forms aluminum oxide (Al2O3) and tantalum oxide (Ta2O5).
Reduction: Produces elemental aluminum and tantalum.
Substitution: Results in new intermetallic compounds with altered properties.
科学的研究の応用
Aluminum, compound with tantalum (3:1), has a wide range of scientific research applications due to its unique properties.
Chemistry: Used as a catalyst in various chemical reactions, particularly in high-temperature processes.
Biology: Investigated for its potential use in biomedical implants due to its biocompatibility and resistance to corrosion.
Medicine: Explored for use in medical devices that require high strength and stability.
Industry: Widely used in aerospace and automotive industries for components that must withstand extreme temperatures and mechanical stress.
作用機序
The mechanism by which aluminum, compound with tantalum (3:1), exerts its effects is primarily through its thermal stability and resistance to oxidation. The compound forms a protective oxide layer when exposed to high temperatures, which prevents further degradation. This property is particularly valuable in high-temperature applications where material stability is crucial.
類似化合物との比較
Similar Compounds
Tantalum carbide (TaC): Known for its extreme hardness and high melting point.
Tantalum nitride (TaN): Used in microelectronics for its excellent electrical conductivity and resistance to corrosion.
Aluminum oxide (Al2O3): Widely used as an abrasive and in refractory materials due to its hardness and thermal stability.
Uniqueness
Aluminum, compound with tantalum (3:1), is unique in its combination of properties from both aluminum and tantalum. It offers a balance of lightweight characteristics from aluminum and high-temperature stability from tantalum, making it suitable for specialized applications where both properties are required.
特性
CAS番号 |
12004-76-1 |
|---|---|
分子式 |
AlTa |
分子量 |
207.9294 g/mol |
IUPAC名 |
aluminum;tantalum |
InChI |
InChI=1S/Al.Ta |
InChIキー |
LNGCCWNRTBPYAG-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Al].[Ta] |
正規SMILES |
[Al].[Ta] |
Key on ui other cas no. |
12004-76-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


